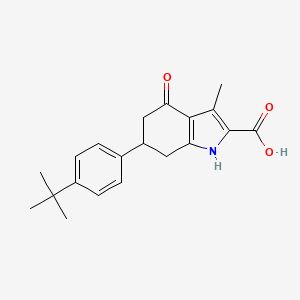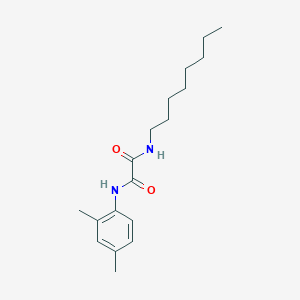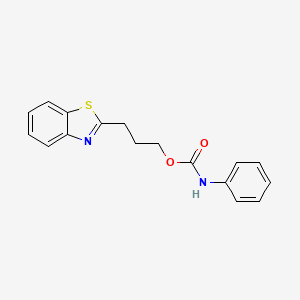
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate
Overview
Description
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and has been shown to have promising effects in various scientific research applications.
Mechanism of Action
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate prevents the activation of downstream signaling pathways, including the STAT pathway. This leads to the inhibition of cell growth and proliferation, as well as the suppression of the immune response and reduction of inflammation.
Biochemical and Physiological Effects
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In cancer research, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth. In autoimmune diseases, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Inflammatory disorders have also been shown to benefit from 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate treatment, as it reduces inflammation and improves joint function in arthritis patients.
Advantages and Limitations for Lab Experiments
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has several advantages for lab experiments. It is a highly specific inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK/STAT signaling pathway. It has also been extensively studied in various scientific research fields, which provides a wealth of information for researchers. However, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Future Directions
There are several future directions for 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate research. One potential direction is the development of more potent and selective JAK inhibitors. Another direction is the investigation of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate in the treatment of other diseases, such as neurodegenerative disorders, is an interesting area of research. Finally, the development of new formulations of 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate that improve its solubility and half-life could enhance its effectiveness in lab experiments and clinical trials.
Conclusion
In conclusion, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate is a promising compound that has been extensively studied for its potential therapeutic applications in various scientific research fields. Its ability to inhibit JAK enzymes and block downstream signaling pathways makes it a valuable tool for studying the JAK/STAT pathway. While there are limitations to its use in lab experiments, its potential for the treatment of cancer, autoimmune diseases, and inflammatory disorders make it an exciting area of research for future studies.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have promising effects in cancer research, autoimmune diseases, and inflammatory disorders. In cancer research, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In autoimmune diseases, 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate has been shown to suppress the immune response and reduce inflammation. Inflammatory disorders, such as arthritis and asthma, have also been shown to benefit from 3-(1,3-benzothiazol-2-yl)propyl phenylcarbamate treatment.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-13-7-2-1-3-8-13)21-12-6-11-16-19-14-9-4-5-10-15(14)22-16/h1-5,7-10H,6,11-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYNSSFPOCUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCCC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-carbamic acid 3-benzothiazol-2-yl-propyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4854880.png)
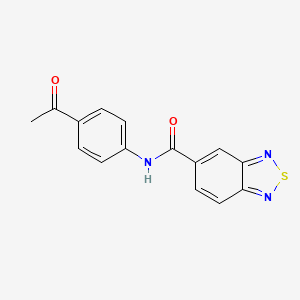
![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
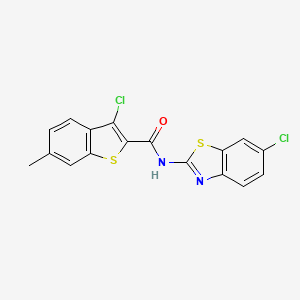
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![N-(4-chlorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4854919.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)
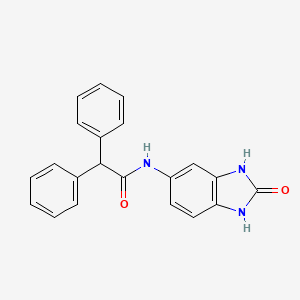
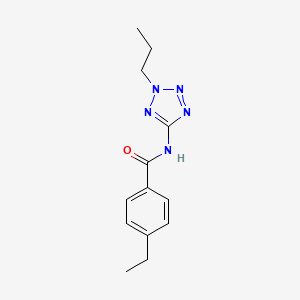
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)
![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
